molecular formula C12H15BrN2S B1521192 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide CAS No. 1181458-74-1

4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide

Cat. No. B1521192
M. Wt: 299.23 g/mol
InChI Key: UWBJOARDXOYVJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” is C12H15BrN2S . Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” is 299.23 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Molecular and Electronic Structure Investigation

Research has been conducted on the molecular and electronic structure of compounds closely related to 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide. For instance, the study by Özdemir et al. (2009) explores the molecular geometry, vibrational frequencies, and atomic charges distribution of a similar thiazol-2-amine compound through experimental and theoretical approaches, including Hartree–Fock (HF) and density functional method (DFT) analyses (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009). Such studies are fundamental in understanding the intrinsic properties that may influence the compound's reactivity and interactions with biological molecules.

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal potentials of thiazole derivatives. For example, the synthesis of new 1,3,4-thiadiazole derivatives has shown promise in antimicrobial activities, providing insights into their potential application in combating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Such derivatives could be explored further for their efficacy against various bacterial and fungal pathogens, highlighting the versatility of thiazol-2-amine compounds in developing new antimicrobial agents.

Anticancer Research

Thiazole derivatives have also been investigated for their anticancer properties. Research by Yakantham et al. (2019) demonstrates the synthesis and anticancer evaluation of thiazol-4-amine derivatives against various human cancer cell lines, revealing their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019). These findings underscore the significance of thiazole compounds in the development of novel therapeutic strategies for cancer treatment.

Environmental and Material Science Applications

Thiazole compounds' applications extend beyond biomedical research, including environmental and material science. For instance, Bates et al. (2002) discuss the synthesis of an ionic liquid incorporating a thiazole-derived cation for CO2 capture, illustrating the compound's potential in addressing environmental challenges (Bates, Mayton, Ntai, & Davis, 2002). Such innovative approaches highlight the broad utility of thiazole derivatives in various scientific and industrial applications.

properties

IUPAC Name

4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-8-3-5-10(6-4-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBJOARDXOYVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(S2)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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